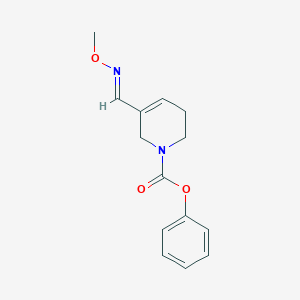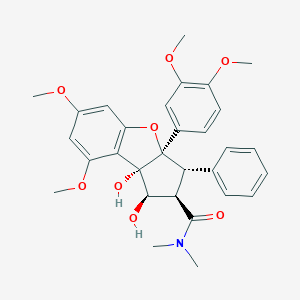
3'-Methoxyrocaglamide
Vue d'ensemble
Description
3'-Methoxyrocaglamide is a compound of interest due to its structural and chemical characteristics, which may contribute to various chemical and pharmacological properties. The scientific community has explored various aspects of this compound, including its synthesis, structural characterization, and potential applications in different fields. However, it's important to note that the specific compound "3'-Methoxyrocaglamide" wasn't directly found in the search results. Instead, insights are derived from related research on methoxyamino derivatives, synthesis techniques, and chemical properties analysis of similar compounds.
Synthesis Analysis
Synthesis of methoxyamino derivatives involves various chemical strategies and starting materials. For example, novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized and characterized, demonstrating the versatility of methoxyamino compounds in chemical synthesis (Bem et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Methoxyrocaglamide can be elucidated using various spectroscopic and computational methods. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, showcasing the detailed molecular structure and electronic properties of the compound (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of methoxyamino derivatives can be explored through various experimental and computational analyses. Studies on N-methoxyamides have revealed their efficiency as amidation reagents in rhodium(III)-catalyzed C-H activation, indicating the potential of methoxyamino compounds in facilitating novel chemical reactions (Zhou et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 3'-Methoxyrocaglamide are crucial for understanding their behavior in different environments. While specific studies on the physical properties of 3'-Methoxyrocaglamide were not identified, research on related compounds provides insights into methods for analyzing physical characteristics, including solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties of methoxyamino derivatives, including acidity, basicity, and redox behavior, can be characterized through various analytical techniques. For example, the acid-base and redox behavior of novel methoxyamino derivatives were investigated, highlighting their reversible acid-base behavior and oxidation peaks, which are essential for understanding the chemical properties of these compounds (Bem et al., 2018).
Applications De Recherche Scientifique
Poly(ADP-ribose) Synthetase Inhibition : 3-aminobenzamide and 3-methoxybenzamide have been identified as potential competitive inhibitors of poly(ADP-ribose) synthetase, with a Ki value of less than 2 microM, indicating their potential therapeutic utility in relevant biological pathways (Purnell & Whish, 1980).
Neurological Effects : Studies have shown that Metoclopramide increases brain dopamine turnover, noradrenaline, and 5-hydroxytryptamine levels, potentially contributing to its effects in Parkinson's disease patients (Peringer, Jenner, & Marsden, 1975).
Gastric Motility : Metoclopramide has been found to stimulate gastric motility and accelerate stomach emptying in animals without significantly increasing gastric acid secretion (Jacoby & Brodie, 1967).
ADP-Ribosylation in Cell Cycle Progression : The inhibition of ADP-ribosylation by 3-methoxy-benzamide (MBA) has been shown to be co-cytotoxic with MNNG in both quiescent and dividing cells, affecting cell cycle progression after DNA damage (Jacobson et al., 1985).
Antioxidant Properties : A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been identified to show promising antioxidant properties, as determined by DPPH free radical scavenging test (Demir et al., 2015).
Antitumor Activity : 3'-methylamino analogues of amsacrine have shown higher DNA binding, water solubility, and in vivo solid tumor activity, with certain compounds exhibiting the highest activity (Atwell et al., 1986).
Antibacterial and Herbicidal Activity : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have exhibited high antibacterial and herbicidal activity against various bacteria and fungi (Kos et al., 2013).
Cyclorocaglamide Isolation : Cyclorocaglamide, a related compound, has been isolated from Aglaia oligophylla, although it was found to be inactive against Spodoptera littoralis larvae (Bringmann et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of 3’-Methoxyrocaglamide are prohibitin 1 (PHB1) and prohibitin 2 (PHB2) . These proteins are necessary for the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis .
Mode of Action
3’-Methoxyrocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This is accomplished through the inhibition of PHB1 and PHB2 . The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .
Biochemical Pathways
Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A . Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth . In addition to inhibiting its synthesis via the mechanism described above, 3’-Methoxyrocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway .
Pharmacokinetics
It is known that the compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of 3’-Methoxyrocaglamide’s action is the inhibition of protein synthesis in tumor cells, leading to the down-regulation of short-lived proteins responsible for regulation of the cell cycle . This can lead to the inhibition of unchecked cell growth, which is a characteristic of many cancers .
Action Environment
The action environment of 3’-Methoxyrocaglamide is likely to be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C, protected from air and light . Additionally, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the cellular environment . .
Propriétés
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJJPBOOAAPMV-KKPOPCGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019943 | |
| Record name | 3'-Methoxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxyrocaglamide | |
CAS RN |
189322-69-8 | |
| Record name | 3'-Methoxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





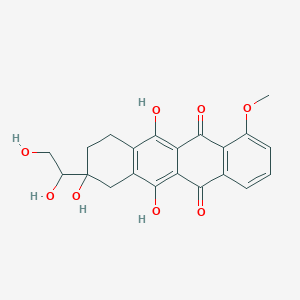
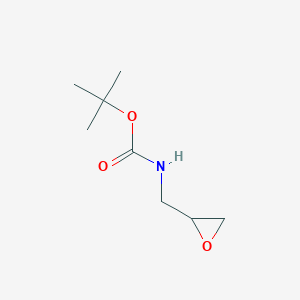

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

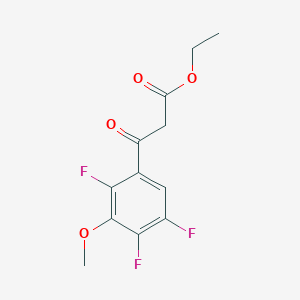
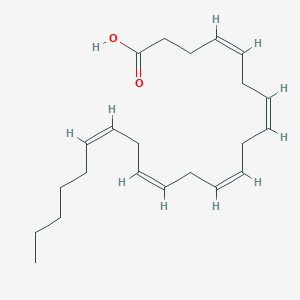
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

